molecular formula C26H20FNO5 B2458084 8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904451-62-3

8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2458084
CAS RN: 904451-62-3
M. Wt: 445.446
InChI Key: WSKNWSSYALPXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C26H20FNO5 and its molecular weight is 445.446. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives in Scientific Research

Quinoline derivatives are known for their efficient fluorescent properties , making them valuable in biochemistry and medicine for studying various biological systems, including DNA fluorophores. These compounds, particularly aminoquinolines, are explored for their potential as antioxidants and radioprotectors due to their ability to interact with biological molecules and possibly neutralize free radicals or protect against radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).

Another significant area of research is the development of fluorine-substituted quinazoline derivatives , which have shown promising anti-inflammatory activity . The introduction of fluorine atoms into the quinazoline structure can enhance the compound's solubility and bioavailability, making them more effective in inhibiting inflammatory responses in biological systems (Sun, Gao, Wang, & Hou, 2019).

Synthesis and Transformations

The synthesis of quinoline derivatives involves various chemical transformations that allow for the introduction of different functional groups, which can significantly alter the compound's properties and potential applications. For example, the synthesis of isoaaptamine , a derivative known to inhibit protein kinase C (PKC), involves strategic modifications to the quinoline structure to achieve the desired biological activity (Walz & Sundberg, 2000). Similarly, approaches to synthesize 6-oxoisoaporphine derivatives from quinoline precursors highlight the versatility of quinoline chemistry in accessing complex structures with potential biological relevance (Sobarzo-Sánchez et al., 2010).

properties

IUPAC Name

8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-31-19-8-2-16(3-9-19)14-28-15-21(25(29)17-4-6-18(27)7-5-17)26(30)20-12-23-24(13-22(20)28)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKNWSSYALPXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

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